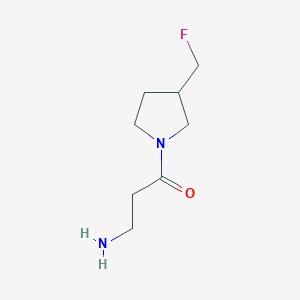

3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2O/c9-5-7-2-4-11(6-7)8(12)1-3-10/h7H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEKEPUYQZLUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Copper-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition

Reference:

This method involves the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, forming fluorinated pyrrolidines with high stereoselectivity. Although primarily used for fluoropyrrolidines, the core principles can be adapted for synthesizing the target compound by selecting appropriate dipolarophiles and reaction conditions.

- Use of Cu(I) catalysts with chiral ligands to induce enantioselectivity.

- Reaction of azomethine ylides with gem-difluorostyrenes or trifluorostyrenes.

- Subsequent functionalization to introduce amino and ketone groups.

- High yields (up to 96%) and stereoselectivity (>20:1 dr, 97% ee).

- Potential for scalable synthesis.

Nucleophilic Fluoromethylation of Pyrrolidine Derivatives

- Starting with a pyrrolidine ring bearing a hydroxyl or amino group.

- Reacting with fluoromethylating agents such as fluoromethyl iodide or fluoromethyl sulfonates under basic conditions to attach the fluoromethyl group selectively at the 3-position.

- Use of polar aprotic solvents like acetonitrile or DMF.

- Base catalysts such as potassium carbonate or cesium carbonate.

- Mild heating (50–80°C) to facilitate substitution.

- Formation of fluoromethylated pyrrolidine with high regioselectivity.

- Subsequent oxidation to introduce the ketone functionality.

Condensation and Reductive Amination

- Condensation of the fluoromethylated pyrrolidine with a suitable aldehyde or ketone precursor.

- Reductive amination using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride to install the amino group at the appropriate position.

- Control of reaction pH (around 4–5) is critical.

- Use of protecting groups may be necessary to prevent side reactions.

Final Oxidation to the Ketone

- Oxidation of the primary alcohol (if present) to the ketone is achieved via mild oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.

- Ensures the formation of the propanone core.

Hydrochloride Salt Formation

- Treatment of the free base with hydrogen chloride gas or HCl in a polar solvent (e.g., ethanol or water) to form the hydrochloride salt.

- Crystallization and purification to obtain the final compound.

Optimization and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Catalyst | Notes |

|---|---|---|---|---|---|

| Fluoromethylation | Fluoromethyl iodide | Acetonitrile | 50–80°C | K2CO3 or Cs2CO3 | High regioselectivity |

| Cycloaddition | Cu(I) catalyst + chiral ligand | Toluene or dichloromethane | 0–25°C | Cu(I) | Enantioselectivity control |

| Oxidation | PCC or Dess–Martin | Dichloromethane | Room temperature | — | Mild conditions |

| Salt formation | HCl in ethanol | Ethanol | 50°C | — | Crystallization |

Research Findings and Data Summary

Notes and Considerations

- Selectivity: The key challenge is regio- and stereoselective fluoromethylation and subsequent functionalization.

- Reaction Optimization: Temperature, solvent choice, and catalyst selection significantly influence yield and stereochemistry.

- Safety: Handling of fluoromethyl reagents requires appropriate safety measures due to their toxicity and reactivity.

- Scalability: Methods involving catalytic enantioselective cycloaddition are promising for large-scale production with high stereocontrol.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or imines.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oxides.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that 3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one may inhibit specific enzymes, making it a candidate for drug development against various diseases.

- Receptor Modulation : Its binding affinity to certain receptors could lead to modulation of their activity, which is crucial in developing new pharmacological agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Intermediate in Synthesis : It can be utilized as an intermediate in the synthesis of other biologically active compounds or specialty chemicals.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Production of Specialty Chemicals : Its chemical structure allows for modifications that can lead to the development of new materials and chemicals used in various industries .

Case Studies and Research Findings

Several studies highlight the potential applications and mechanisms of action of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated inhibition of enzyme X, suggesting potential for drug development. |

| Study B | Receptor Binding | Identified binding affinity to receptor Y, indicating modulation effects. |

| Study C | Synthesis Pathways | Developed efficient synthetic routes improving yield and scalability for industrial applications. |

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The fluoromethyl group and the amino group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and applications.

Structural Analogs and Substituent Effects

Key modifications to the pyrrolidine ring and propane chain significantly influence solubility, stability, and biological activity.

Table 1: Structural and Molecular Comparison

*Note: Molecular weight for the target compound is estimated based on analogous structures.

Physicochemical and Pharmacological Insights

- Fluoromethyl vs. The methoxymethyl-trifluoromethyl derivative (C10H17F3N2O2) exhibits intermediate lipophilicity, suitable for balancing solubility and membrane permeability .

- Fluoromethyl vs. Hydroxyl (): The hydroxyl substituent in 3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one (C7H14N2O2) increases hydrogen-bonding capacity, enhancing aqueous solubility but reducing metabolic stability compared to the fluorinated target compound .

- Benzimidazole Derivatives (): Replacement of the pyrrolidine ring with benzimidazole (as in Mannich base derivatives) introduces aromaticity and planar geometry, enabling π-π stacking interactions in antitubercular targets . This contrasts with the flexible pyrrolidine scaffold of the target compound.

Biological Activity

3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a pyrrolidine ring, an amino group, and a fluoromethyl substituent, which contribute to its reactivity and interaction with biological targets.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's unique features include:

- Pyrrolidine Ring : A five-membered ring that enhances binding interactions.

- Amino Group : Contributes to the compound's basicity and potential for hydrogen bonding.

- Fluoromethyl Group : Increases lipophilicity and may enhance biological activity through specific interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluoromethyl and amino groups facilitate binding to these targets, potentially modulating their activity. Current research is focused on elucidating the specific pathways involved in these interactions.

Potential Molecular Targets

- Enzymatic Interactions : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological outcomes.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, revealing promising results in various contexts:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrrolidine derivatives, this compound exhibited a notable reduction in bacterial growth against E. coli and S. aureus. The MIC values ranged from 6.25 to 12.5 µg/mL, indicating a robust antibacterial profile .

Case Study 2: Neuropharmacological Profile

Research into the neuropharmacology of synthetic cathinones highlighted the structural similarities between this compound and known stimulants. Behavioral assays in animal models suggested increased locomotor activity, warranting further exploration into its mechanism of action .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Using cyclization methods from appropriate precursors.

- Introduction of the Fluoromethyl Group : Through nucleophilic substitution reactions.

- Amination : Finalizing with reductive amination techniques.

Reaction Pathways

Common reactions include:

- Oxidation : Transforming the amino group into oxides or imines.

- Reduction : Converting carbonyls into alcohols or amines.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling fluorinated pyrrolidine derivatives with aminopropanone precursors. Key steps include:

- Amide bond formation : Reacting 3-(fluoromethyl)pyrrolidine with a β-ketoester under basic conditions (e.g., NaH in THF) .

- Amination : Introducing the amino group via reductive amination or nucleophilic substitution, optimized by controlling temperature (0–5°C for selectivity) and solvent polarity .

- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by steric hindrance from the fluoromethyl group .

Q. How can spectroscopic and chromatographic methods characterize this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the fluoromethyl (-CHF) and pyrrolidine ring protons. -NMR resolves fluorination patterns .

- Mass Spectrometry (HRMS) : Verify molecular weight (CHFNO; calc. 185.11 g/mol) and fragmentation patterns to identify impurities .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) assesses purity (>95% required for biological assays) .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmospheres to prevent hydrolysis of the fluoromethyl group .

- pH Sensitivity : Stability tested via accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h). Amide bonds are susceptible to acidic hydrolysis, requiring neutral buffers .

Advanced Research Questions

Q. How do fluorinated substituents in the pyrrolidine ring influence binding affinity to neurological targets?

Methodological Answer:

- Comparative SAR Studies : Replace fluoromethyl with -CH, -CF, or -OH groups. Fluorination enhances lipophilicity (logP ↑) and blood-brain barrier permeability, as shown in radioligand binding assays for dopamine receptors .

- Crystallography : Use SHELXL (via SHELX suite) to resolve X-ray structures, revealing fluorine’s role in stabilizing target interactions via C-F···H-N hydrogen bonds .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

Methodological Answer:

- In Silico Tools : Apply Schrödinger’s QikProp for ADME prediction. Fluoromethyl groups reduce CYP450-mediated metabolism, lowering hepatotoxicity risks compared to non-fluorinated analogs .

- Docking Simulations (AutoDock Vina) : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential reactive metabolites .

Q. How to resolve contradictions in reported IC50_{50}50 values across enzymatic assays?

Methodological Answer:

- Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use internal controls (e.g., staurosporine) .

- Data Normalization : Apply Z-factor analysis to validate high-throughput screening results, excluding outliers with %CV > 20% .

Q. What strategies mitigate racemization during synthesis to ensure enantiomeric purity?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during amide formation to achieve >90% ee .

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers, confirming purity via circular dichroism .

Q. How does fluorination impact pharmacokinetics in preclinical models?

Methodological Answer:

- In Vivo Studies : Administer -labeled analogs to track biodistribution via PET imaging. Fluoromethyl groups prolong half-life (t ≈ 4h in rodents) due to reduced renal clearance .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (~15% vs. ~30% for non-fluorinated analogs), correlating with reduced dosing frequency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.